molecular formula C23H24FN3O3 B2795546 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921850-54-6

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2795546
CAS No.: 921850-54-6
M. Wt: 409.461
InChI Key: CGTKJAKXDCLTRJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Biological Activity

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C23H24FN3O3C_{23}H_{24}FN_{3}O_{3}, and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.

Property Value
Molecular FormulaC23H24FN3O3C_{23}H_{24}FN_{3}O_{3}
Molecular Weight409.5 g/mol
CAS Number921850-54-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.

The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.

Case Studies

A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .

Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Structural Features Biological Activity
4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamideMethoxy group instead of butoxyAnalgesic and anti-inflammatory
N-(4-chlorophenyl)-2-(pyridazinone)Lacks benzamide structureAntidepressant properties
3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]}Methyl substitution on pyridazinePotential anti-cancer activity

Properties

IUPAC Name

4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKJAKXDCLTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.